MI-463 is a small molecule inhibitor that specifically targets the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. [, , , ] This interaction is crucial for the development and progression of various cancers, particularly leukemia. [, , , ] MI-463 acts by disrupting the binding of Menin to MLL fusion proteins, thereby interfering with the aberrant gene expression driven by these fusions. [, , , ]
MI-463 exerts its anti-cancer activity by specifically disrupting the interaction between Menin and MLL fusion proteins. [, , , ] This interaction is essential for the transcriptional activation of genes that drive leukemic cell proliferation and survival. [, , , ] By inhibiting this interaction, MI-463 downregulates the expression of these genes, leading to:
While MI-463 is not yet approved for clinical use, it has shown promising results in preclinical studies, including in vivo models of leukemia. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7